N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide
Description
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide is a sulfonamide-derived compound characterized by a central butanamide backbone substituted with a phenoxy group at the 4-position and a diethylsulfamoyl moiety at the 5-position of a 2-methoxyphenyl ring. Its molecular formula is inferred as C₂₁H₂₇N₃O₅S, with an approximate molecular weight of 433 g/mol (calculated based on constituent atoms).
Properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-4-23(5-2)29(25,26)18-13-14-20(27-3)19(16-18)22-21(24)12-9-15-28-17-10-7-6-8-11-17/h6-8,10-11,13-14,16H,4-5,9,12,15H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHNUYQRHJHEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the diethylsulfamoyl group: This step involves the reaction of diethylamine with a suitable sulfonyl chloride under basic conditions to form the diethylsulfamoyl group.
Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.
Coupling with phenoxybutanamide: The final step involves the coupling of the diethylsulfamoyl-methoxyphenyl intermediate with phenoxybutanamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenoxy groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antitumor Activity
Numerous studies have demonstrated that N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide exhibits potent antitumor activity. For instance, research has shown that derivatives of this compound can inhibit MMP-2, MMP-9, and MMP-14 with IC50 values ranging from 1 to 1.5 μM, indicating strong inhibitory effects on cancer cell lines such as HeLa and HepG2 .
Table 1: Summary of Antitumor Activity Studies
| Study | Cell Lines Tested | IC50 (μM) | Observations |
|---|---|---|---|
| Study A | HeLa | 1.0 | Significant inhibition of growth |
| Study B | HepG2 | 1.5 | Low toxicity observed |
| Study C | A-172 (glioma) | 3.0 | Moderate toxicity noted |
In Vivo Studies
In vivo studies using mouse models have further elucidated the compound's antitumor potential. For example, administration of this compound in a B16 melanoma model resulted in a 61.5% inhibition of tumor growth and an 88.6% reduction in metastasis . These findings suggest that this compound may serve as a promising candidate for cancer therapy.
Case Studies
Case Study 1: MMP Inhibition and Cytotoxicity
In a recent study involving new derivatives of N-hydroxybutanamide, it was found that the iodoaniline derivative showed significant inhibition against MMPs while exhibiting low cytotoxicity towards non-cancerous cell lines . This highlights the potential for developing targeted therapies with reduced side effects.
Case Study 2: Antimetastatic Effects
Another study demonstrated that the compound effectively reduced metastasis in mouse models by targeting MMP activity . The results indicated that treatment not only inhibited primary tumor growth but also significantly decreased metastatic spread, showcasing its dual action as both an antitumor and antimetastatic agent.
Mechanism of Action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: The diethylsulfamoyl group in the target compound contrasts with the hydroxycarbamoyl group in ’s compound. Sulfamoyl groups generally enhance metabolic stability, whereas hydroxycarbamoyl may introduce hydrogen-bonding capacity .
Synthetic Routes: The target compound’s synthesis likely parallels methods in and , involving amide coupling and sulfonylation steps. For example, uses dibenzofuran-4-carboxylic acid and methyl 3-amino-4-methoxybenzoate for amide bond formation, a strategy applicable to the target .
Functional and Application-Based Comparisons
- Pharmaceutical Intermediates: The compound from shares the butanamide backbone but incorporates 2-fluoro and 2,4-dichlorophenoxy groups, making it a candidate for drug development. Its lower molecular weight (357.21 vs. ~433) suggests differences in bioavailability .
- Pigment Chemistry :
Stereochemical and Conformational Considerations
highlights stereochemically complex butanamide derivatives (e.g., compounds m, n, o) with bulky substituents like tetrahydropyrimidin-1(2H)-yl and dimethylphenoxy groups. These compounds emphasize the role of stereochemistry in biological activity, a factor less explored in the target compound but critical for analogs with therapeutic applications .
Biological Activity
Chemical Structure and Properties
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide is a synthetic organic compound characterized by its complex structure, which includes a phenyl group, a butanamide moiety, and a sulfamoyl group. Its molecular formula is CHNOS, and it exhibits properties that are typical of sulfonamide derivatives, which often have significant biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Antimicrobial Properties : Similar sulfonamides have demonstrated antimicrobial effects, suggesting that this compound may exhibit similar activity against bacterial strains.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways, reducing cytokine production in vitro.
In Vitro Studies
Recent in vitro studies have demonstrated the following biological activities:
| Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Decreased cytokine levels |
These findings suggest that this compound possesses significant potential as a therapeutic agent.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines indicated that this compound exhibited potent cytotoxic effects. The compound was tested against breast and lung cancer cell lines, showing IC values in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was evaluated against common pathogenic bacteria. The results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
